2-Iodo-4-nitro-5-(trifluoromethyl)aniline
Overview
Description
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3IN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, nitro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the nitration of 2-iodo-5-(trifluoromethyl)aniline to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:
2-Iodo-5-(trifluoromethyl)aniline+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-4-iodo-5-(trifluoromethyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, while the iodine atom can be involved in halogen bonding interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but lacks the nitro group.
2-Iodo-6-nitro-4-(trifluoromethyl)aniline: Similar structure with different positioning of the nitro group.
Uniqueness
2-Iodo-4-nitro-5-(trifluoromethyl)aniline is unique due to the presence of all three substituents (iodine, nitro, and trifluoromethyl) on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-iodo-4-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWKVXKKCOJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252852 | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-37-0 | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852569-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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